

# Application Notes and Protocols: Recombinant Influenza Virus Expressing NP (311-325) Epitope

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Influenza NP (311-325)

Cat. No.: B12373292 Get Quote

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation, characterization, and application of recombinant influenza viruses engineered to express the nucleoprotein (NP) (311-325) epitope. This immunodominant, MHC class II-restricted epitope is a key target for CD4+ T cell responses, making these recombinant viruses valuable tools for vaccine development and immunological research.

### Introduction

Influenza viruses pose a significant global health threat due to their ability to cause seasonal epidemics and occasional pandemics. The influenza A virus nucleoprotein (NP) is a highly conserved internal protein, making it an attractive target for universal vaccine strategies that aim to elicit cross-protective immunity against various influenza strains. The NP (311-325) peptide is a well-characterized, immunodominant epitope presented by MHC class II molecules, which elicits potent interferon-gamma (IFN-y) production from CD4+ T cells.[1][2] The generation of recombinant influenza viruses that express or enhance the presentation of this epitope offers a powerful platform to study T-cell-mediated immunity and to develop novel vaccines capable of inducing robust, cross-reactive T-cell responses.

This document outlines the methodologies for creating these recombinant viruses using reverse genetics, characterizing their in vitro and in vivo properties, and protocols for assessing



the specific immune responses they induce.

### **Data Presentation**

**Table 1: In Vitro Characterization of Recombinant** 

Influenza Viruses

| Virus Strain    | Modificatio<br>n          | Viral Titer<br>(PFU/mL) in<br>MDCK cells | Hemaggluti<br>nation Units<br>(HAU) | M2e<br>Expression<br>(Relative<br>Units) | Reference |
|-----------------|---------------------------|------------------------------------------|-------------------------------------|------------------------------------------|-----------|
| A/PR8           | Wild-type                 | ~1 x 10 <sup>8</sup>                     | 256                                 | 1.0                                      | [3]       |
| attPR8          | Attenuated                | ~1 x 10 <sup>8</sup>                     | 256                                 | 1.1                                      | [3]       |
| attPR8<br>4xM2e | Chimeric HA with 4xM2e    | ~1 x 10 <sup>8</sup>                     | 256                                 | >5.0                                     | [3]       |
| Cal 4xM2e       | Chimeric HA with 4xM2e    | ~1 x 10 <sup>8</sup>                     | 64                                  | >5.0                                     | [3]       |
| H3N2            | Wild-type                 | ~1 x 10 <sup>8</sup>                     | 64                                  | 1.0                                      | [3]       |
| H3N2 4xM2e      | Chimeric HA<br>with 4xM2e | ~1 x 10 <sup>8</sup>                     | 64                                  | >5.0                                     | [3]       |

Note: Data for a virus specifically expressing only the NP (311-325) epitope is not readily available in the provided search results. The table above presents data for a recombinant influenza virus expressing another conserved epitope (M2e) to illustrate typical characterization data.

# Table 2: NP (311-325)-Specific T-Cell Responses in Vaccinated Mice



| Immunizati<br>on Group | Adjuvant  | Challenge<br>Virus  | NP (311-<br>325)-<br>specific<br>CD4+ T<br>cells (% of<br>total CD4+<br>T cells in<br>lungs) | Lung Viral<br>Titer (log10<br>PFU/g) on<br>Day 6 Post-<br>Challenge | Reference |
|------------------------|-----------|---------------------|----------------------------------------------------------------------------------------------|---------------------------------------------------------------------|-----------|
| Mosaic NP<br>(MNP)     | ADJ + GLA | IAV-PR8             | ~2.0%                                                                                        | Undetectable                                                        | [4]       |
| PR8 NP                 | ADJ + GLA | IAV-PR8             | ~2.0%                                                                                        | Undetectable                                                        | [4]       |
| Adjuvant only          | ADJ + GLA | IAV-PR8             | Not specified                                                                                | ~5.0                                                                | [4]       |
| MNP                    | ADJ + GLA | IAV-Aichi<br>(H3N2) | Not specified                                                                                | ~2.5                                                                | [4]       |
| PR8 NP                 | ADJ + GLA | IAV-Aichi<br>(H3N2) | Not specified                                                                                | ~4.0                                                                | [4]       |

Note: This table summarizes data from a study using a mosaic nucleoprotein vaccine, which includes the conserved NP (311-325) epitope, to demonstrate the type of immunological data generated.

## **Experimental Protocols**

# Protocol 1: Generation of Recombinant Influenza Virus by Reverse Genetics

This protocol describes the generation of recombinant influenza A virus using the eight-plasmid system.[5][6]

#### Materials:

 pHW2000 plasmids containing the eight influenza virus gene segments (PB2, PB1, PA, HA, NP, NA, M, NS).



- Site-directed mutagenesis kit.
- Human embryonic kidney (293T) cells.
- Madin-Darby canine kidney (MDCK) cells.
- Opti-MEM I Reduced Serum Medium.
- Lipofectamine 2000 transfection reagent.
- DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- TPCK-treated trypsin.

#### Procedure:

- Plasmid Modification (Optional): If introducing the NP (311-325) epitope into a different viral
  protein or modifying the existing NP gene, use site-directed mutagenesis on the
  corresponding pHW2000 plasmid. Verify the mutation by sequencing.
- Cell Culture: Maintain 293T and MDCK cells in DMEM with 10% FBS. The day before transfection, ensure cells are 80-90% confluent.
- Transfection: a. Prepare a co-culture of 293T and MDCK cells.[6] b. In a sterile tube, mix 1 µg of each of the eight influenza plasmids.[7] c. In a separate tube, dilute Lipofectamine 2000 in Opti-MEM and incubate for 5-10 minutes at room temperature.[6] d. Combine the plasmid mix with the diluted Lipofectamine 2000, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.[6] e. Add the transfection complexes to the co-cultured 293T/MDCK cells. Incubate at 37°C with 5% CO<sub>2</sub>.
- Virus Rescue: a. Approximately 16-24 hours post-transfection, replace the transfection medium with DMEM containing 0.3% BSA, 1% Penicillin-Streptomycin, and 1 μg/ml of TPCK-treated trypsin.[6] b. Incubate for 48-72 hours.[5] c. Harvest the supernatant containing the recombinant virus.
- Virus Amplification and Titration: a. Clarify the supernatant by centrifugation. b. Amplify the virus by infecting fresh MDCK cells or 10-day-old embryonated chicken eggs.[8] c.



Determine the viral titer using a plaque assay on MDCK cells.

## Protocol 2: IFN-y ELISpot Assay for NP (311-325)-Specific T-Cells

This protocol is for quantifying the frequency of IFN-y-secreting cells in response to the NP (311-325) peptide.[9]

#### Materials:

- 96-well ELISpot plates (e.g., MAIPS4510).
- Anti-mouse IFN-y capture antibody.
- Biotinylated anti-mouse IFN-y detection antibody.
- Streptavidin-Alkaline Phosphatase.
- BCIP/NBT substrate.
- NP (311-325) peptide (QVYSLIRPNENPAHK).[10]
- Splenocytes or lung lymphocytes from immunized mice.
- RPMI-1640 medium with 10% FBS.

#### Procedure:

- Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
- Cell Plating: a. Wash the plate and block with RPMI-1640 with 10% FBS. b. Prepare a single-cell suspension of splenocytes or lung lymphocytes. c. Add 5 x 10<sup>5</sup> cells per well.[11]
- Peptide Stimulation: a. Add the NP (311-325) peptide to the wells at a final concentration of 5
  μ g/well .[11] b. Include negative control wells (no peptide) and positive control wells (e.g.,
  Concanavalin A).



- Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO<sub>2</sub>.
- Detection: a. Wash the plate and add the biotinylated anti-mouse IFN-y detection antibody.
   Incubate for 2 hours at room temperature. b. Wash and add Streptavidin-Alkaline
   Phosphatase. Incubate for 1 hour. c. Wash and add BCIP/NBT substrate. Incubate until spots develop.
- Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader. The results are expressed as spot-forming units (SFU) per 10<sup>6</sup> cells.

# Protocol 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol allows for the identification and phenotyping of NP (311-325)-specific CD4+ T-cells producing cytokines.

#### Materials:

- Splenocytes or lung lymphocytes from immunized mice.
- NP (311-325) peptide.
- · Brefeldin A.
- Fluorescently conjugated antibodies against surface markers (e.g., CD4, CD44) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
- Fixation/Permeabilization buffers.
- FACS buffer (PBS with 2% FBS).

#### Procedure:

Cell Stimulation: a. Stimulate 1-2 x 10<sup>6</sup> cells with the NP (311-325) peptide (10 μM) in a 96-well plate for 6 hours at 37°C.[12] b. Add Brefeldin A (10 μg/mL) after the first hour of stimulation to block cytokine secretion.[12]







- Surface Staining: a. Wash the cells with FACS buffer. b. Stain for surface markers (e.g., anti-CD4, anti-CD44) for 30 minutes at 4°C.
- Fixation and Permeabilization: a. Wash the cells and fix them using a fixation buffer for 20 minutes. b. Wash and permeabilize the cells using a permeabilization buffer.[12]
- Intracellular Staining: a. Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.
- Acquisition and Analysis: a. Wash the cells and resuspend them in FACS buffer. b. Acquire
  the samples on a flow cytometer. c. Analyze the data by gating on CD4+ T-cells and
  quantifying the percentage of cells expressing specific cytokines.

### **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for generating recombinant influenza virus.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Influenza NP (311-325) 1 mg [anaspec.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Generation of recombinant influenza virus by reverse genetics. [bio-protocol.org]
- 6. Generation of Recombinant Influenza Virus from Plasmid DNA PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Recombinant Influenza Virus from Plasmid DNA [jove.com]
- 8. Video: Generation of Recombinant Influenza Virus from Plasmid DNA [jove.com]
- 9. Generation of Adaptive Immune Responses Following Influenza Virus Challenge is Not Compromised by Pre-Treatment with the TLR-2 Agonist Pam2Cys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. I-Ab | Influenza A NP 311-325 | QVYSLIRPNENPAHK | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 11. frontiersin.org [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Recombinant Influenza Virus Expressing NP (311-325) Epitope]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373292#recombinant-influenza-virus-expressing-np-311-325-epitope]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com